molecular formula C10H14N2O B12966883 1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine

1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine

Cat. No.: B12966883
M. Wt: 178.23 g/mol
InChI Key: WPKYNYOFFFYTDH-UHFFFAOYSA-N
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Description

1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine is an organic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and an N-methylmethanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Cyclopropoxypyridine Intermediate: This step involves the reaction of 2-chloropyridine with cyclopropanol in the presence of a base such as potassium carbonate to form 2-cyclopropoxypyridine.

    Introduction of the N-Methylmethanamine Group: The intermediate 2-cyclopropoxypyridine is then reacted with N-methylmethanamine under suitable conditions, such as in the presence of a catalyst like palladium on carbon, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxypyridine: Lacks the N-methylmethanamine group but shares the cyclopropoxypyridine core.

    N-Methylmethanamine: Lacks the pyridine ring but contains the N-methylmethanamine group.

Uniqueness

1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine is unique due to the combination of the cyclopropoxypyridine core and the N-methylmethanamine group, which imparts specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-cyclopropyloxypyridin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C10H14N2O/c1-11-7-8-4-5-12-10(6-8)13-9-2-3-9/h4-6,9,11H,2-3,7H2,1H3

InChI Key

WPKYNYOFFFYTDH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)OC2CC2

Origin of Product

United States

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